5-(p-Tolyl)isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12) |
InChI Key |
BYGXGLCNHQZMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 P Tolyl Isoxazol 3 Amine and Its Molecular Architectures
Established Synthetic Pathways for the 5-(p-Tolyl)isoxazol-3-amine Scaffold
The construction of the isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several established synthetic methodologies. nih.gov These methods often involve the formation of the N-O bond as a key step and allow for the introduction of diverse substituents on the isoxazole core.
Cyclization Reactions Involving Hydroxylamine (B1172632) and Carbonyl Precursors
A prevalent and versatile method for synthesizing isoxazoles involves the cyclization reaction between hydroxylamine and a 1,3-dicarbonyl compound or its synthetic equivalent. nanobioletters.comnih.gov This approach is foundational in heterocyclic chemistry. The reaction typically proceeds through the initial formation of a mono-oxime intermediate from one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. rsc.org
The reaction conditions, such as pH, can significantly influence the outcome and regioselectivity of the cyclization. For instance, reactions of aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions predominantly yield 3,5-isoxazole esters. nih.gov In contrast, neutral or basic conditions may lead to different isomeric products. nih.gov The versatility of this method is demonstrated by its application in the synthesis of various substituted isoxazoles, including 3-aminoisoxazoles from β-ketonitriles and hydroxylamine. nih.gov
Key features of this methodology include:
Accessibility of Starting Materials: 1,3-dicarbonyl compounds and hydroxylamine are readily available reagents.
Stepwise Mechanism: The reaction proceeds via a discernible mechanism involving oxime formation and subsequent cyclization.
Tunable Regioselectivity: The reaction outcome can often be controlled by adjusting the pH and reaction conditions.
| Starting Materials | Key Conditions | Product Type |
| β-Ketonitriles, Hydroxylamine | Aqueous ethanol | 3-Aminoisoxazoles nih.gov |
| Aryl 1,3-diketoesters, Hydroxylamine HCl | Acidic pH | 3,5-Isoxazole esters nih.gov |
| 1,3-Diketones, Hydroxylamine | Varies | Substituted isoxazoles |
1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. nanobioletters.comwikipedia.org When an alkyne is used as the dipolarophile, the reaction directly yields an isoxazole. wikipedia.org
Nitrile oxides are reactive intermediates that are often generated in situ from the corresponding aldoximes using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite. rsc.orgnih.gov The cycloaddition reaction is known for its high degree of stereospecificity and regioselectivity, making it a highly valuable tool in organic synthesis. wikipedia.org The reaction can be performed under metal-free conditions, which is advantageous in avoiding potential metal contamination in the final products.
Recent advancements have focused on developing more environmentally benign procedures, such as performing the cycloadditions in aqueous media or under catalyst-free conditions. nanobioletters.com This methodology has been successfully applied to the synthesis of a wide array of structurally diverse isoxazoles and isoxazolines. nanobioletters.com
| 1,3-Dipole | Dipolarophile | Product | Key Features |
| Nitrile Oxide | Alkyne | Isoxazole | High regioselectivity, direct route to aromatic ring wikipedia.org |
| Nitrile Oxide | Alkene | Isoxazoline | Stereospecific, can be oxidized to isoxazole |
Multi-Component Reactions for the Synthesis of 5-Amino-isoxazole Derivatives
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single step. d-nb.infoijcce.ac.ir Several MCRs have been developed for the synthesis of functionalized isoxazole derivatives, including 5-aminoisoxazoles. nih.govd-nb.info
One notable example is the reaction between an aldehyde, malononitrile (B47326), and hydroxylamine hydrochloride. nih.govd-nb.info This reaction, often conducted in green solvents like a deep eutectic solvent (e.g., K2CO3/glycerol), provides a rapid and environmentally friendly route to novel 5-amino-isoxazole-4-carbonitriles in good yields. nih.govd-nb.info Another MCR involves the reaction of ethyl benzoylacetate, hydroxylamine, an aromatic aldehyde, and malononitrile in the presence of a catalytic amount of an acid like para-toluenesulfonic acid (PTSA) in water. ijcce.ac.ir
The advantages of MCRs include:
Operational Simplicity: Multiple bonds are formed in a single pot, reducing the number of purification steps.
High Efficiency: MCRs often lead to high yields of the desired products.
Structural Diversity: By varying the starting components, a wide range of derivatives can be easily accessed.
| Components | Catalyst/Solvent | Product Type |
| Aldehyde, Malononitrile, Hydroxylamine HCl | K2CO3/Glycerol (B35011) | 5-Amino-isoxazole-4-carbonitriles nih.govd-nb.info |
| Ethyl benzoylacetate, Hydroxylamine, Aldehyde, Malononitrile | PTSA/Water | Isoxazol-5(2H)-ones ijcce.ac.ir |
| β-Oxo dithioesters, Amines, Hydroxylamine | Ethanol (reflux) | 5-Substituted 3-aminoisoxazoles nih.gov |
Specific Synthetic Routes to this compound and Key Intermediates
While general methods provide access to the isoxazole scaffold, specific routes have been documented for the synthesis of this compound, often involving the transformation of a pre-formed isoxazole intermediate.
Preparation from 5-(p-Tolyl)isoxazole-3-carbaldehyde Oxime
A specific synthesis of this compound has been reported starting from 5-(p-Tolyl)isoxazole-3-carbaldehyde oxime. thieme-connect.deresearchgate.net This method involves a series of successive transformations to convert the oxime functional group into the desired primary amine. Although the detailed steps of this transformation are part of a broader study focusing on a palladium complex, it highlights the use of a functionalized isoxazole as a key precursor. thieme-connect.dedoi.org The oxime itself is a derivative of the corresponding aldehyde, which can be synthesized through established isoxazole formation reactions.
This approach demonstrates a strategy where the core isoxazole ring with the desired 5-substituent (the p-tolyl group) is constructed first, followed by the manipulation of a functional group at the 3-position to install the amine.
Alkaline Hydrolysis of Carbamate (B1207046) Derivatives for Amine Generation
A common and effective method for the preparation of 3-aminoisoxazoles is the hydrolysis of corresponding carbamate derivatives. google.com Carbamates, such as ethyl 5-methyl-isoxazole-3-carbamate, can serve as stable precursors to the less stable 3-aminoisoxazole. google.com The hydrolysis is typically carried out under basic (alkaline) conditions. nih.gov
This strategy is advantageous as carbamates can be more readily synthesized and purified. The carbamate group acts as a protecting group for the amine, which can be deprotected in the final step of the synthesis. nih.gov The mechanism of basic hydrolysis involves the release of the parent alcohol and carbamic acid, which subsequently decomposes to the free amine and carbon dioxide. nih.gov This method has been applied industrially for the synthesis of compounds like 3-amino-5-methylisoxazole, a key intermediate for sulfa drugs. google.com
| Precursor | Reagents/Conditions | Product |
| 5-(p-Tolyl)isoxazole-3-carbaldehyde Oxime | Successive transformations | This compound thieme-connect.deresearchgate.net |
| Isoxazole-3-carbamate derivative | Alkaline Hydrolysis (e.g., NaOH) | 3-Aminoisoxazole google.comnih.gov |
Conversion of 5-(p-Tolyl)isoxazole-3-carboxylic Acid and its Derivatives
The synthesis of this compound from 5-(p-tolyl)isoxazole-3-carboxylic acid and its derivatives involves several key transformations. A common route begins with the conversion of 5-(p-tolyl)isoxazole-3-carboxylic acid to its corresponding acyl chloride, which is then reacted with sodium azide (B81097) to form 5-(p-tolyl)isoxazole-3-carbonyl azide. thieme-connect.de This acyl azide is a crucial intermediate that can be converted to the target amine via a Curtius rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
The Curtius rearrangement involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be hydrolyzed to yield the primary amine. wikipedia.org One reported method involves the treatment of the isocyanate with a nucleophile like phenol (B47542) to form a stable carbamate derivative, phenyl [5-(p-tolyl)isoxazol-3-yl]carbamate. thieme-connect.de This carbamate can then be hydrolyzed under basic conditions, for instance, with potassium hydroxide (B78521) in an ethanol-water solution, to afford this compound in high yield. thieme-connect.de
An alternative approach involves the Hofmann rearrangement, which starts from a primary amide. masterorganicchemistry.com While not a direct conversion from the carboxylic acid, it represents another classical method for amine synthesis. It's noteworthy that the Curtius rearrangement is often favored for its ability to tolerate a wide range of functional groups and for the stereochemical retention during the rearrangement. wikipedia.orgnih.gov
| Starting Material | Reagents | Intermediate | Product | Yield (%) | Reference |
| 5-(p-Tolyl)isoxazole-3-carboxylic acid | 1. Oxalyl chloride 2. Sodium azide | 5-(p-Tolyl)isoxazole-3-carbonyl azide | - | 97 (azide) | thieme-connect.de |
| 5-(p-Tolyl)isoxazole-3-carbonyl azide | Phenol | Phenyl [5-(p-tolyl)isoxazol-3-yl]carbamate | - | 90 (carbamate) | thieme-connect.de |
| Phenyl [5-(p-tolyl)isoxazol-3-yl]carbamate | KOH, Ethanol/Water | - | This compound | 90 | thieme-connect.de |
Green Chemistry and Sustainable Synthesis Approaches Applied to this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isoxazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. researchgate.nettsijournals.com The synthesis of various isoxazole derivatives has been successfully achieved using microwave irradiation, often under solvent-free conditions or in environmentally benign solvents. nanobioletters.comnih.govnih.gov For instance, the synthesis of 3,5-disubstituted isoxazoles has been accomplished through the condensation of chalcones with hydroxylamine hydrochloride under microwave irradiation. researchgate.net This method offers advantages such as operational simplicity and enhanced reaction rates. tsijournals.comnih.gov
| Reaction Type | Reactants | Conditions | Product | Advantages | Reference |
| Cycloaddition | Chalcones, Hydroxylamine hydrochloride | Microwave irradiation | 3,5-disubstituted isoxazoles | Reduced reaction time, high yields | researchgate.net |
| Domino Reaction | Substituted aldehydes | Microwave irradiation, catalyst-free | Isoxazole-5(4H)-one derivatives | High yields, short reaction times, simple workup | nanobioletters.com |
| 1,3-Dipolar Cycloaddition | 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | Microwave, catalyst-free, THF/water | 3-substituted bis-isoxazole ether | Environmentally friendly, efficient, high regioselectivity | nih.gov |
Solvent-Free Reaction Conditions
Conducting reactions without a solvent or in a solid state offers significant environmental benefits by reducing solvent waste and simplifying product purification. researchgate.netheteroletters.org Several synthetic methods for isoxazole derivatives have been developed under solvent-free conditions. nanobioletters.comheteroletters.org For example, the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one derivatives has been achieved using a reusable heterogeneous catalyst (ZSM-5) under solvent-free conditions at elevated temperatures. nanobioletters.com This approach not only eliminates the need for a solvent but also allows for the recovery and reuse of the catalyst. nanobioletters.com
Deep Eutectic Solvent as Catalytic Media
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents. researchgate.netbhu.ac.inmdpi.com They are typically formed from a mixture of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, are often biodegradable, and have low toxicity. academie-sciences.fr DESs can act as both the solvent and the catalyst in chemical reactions. academie-sciences.fr The synthesis of isoxazole derivatives has been reported using DESs like a mixture of glycerol and potassium carbonate. researchgate.net This system has been shown to be highly efficient for the synthesis of various heterocyclic compounds, including isoxazoles with good yields. researchgate.netd-nb.info Choline chloride-based DESs have also been employed in the synthesis of other nitrogen-containing heterocycles, highlighting their potential for broader applications in green chemistry. bhu.ac.in
| Deep Eutectic Solvent | Reactants | Product | Advantages | Reference |
| Glycerol/K2CO3 | Aldehyde derivatives, methyl 2-cyanoacetate, phenylhydrazine | 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | Green method, high efficiency | researchgate.net |
| Choline chloride:glycerol (1:2) | Chalcone, phenyl hydrazine | 1,3,5-trisubstituted 2-pyrazoline | Catalyst-free, good yields, simple workup | bhu.ac.in |
Advances in Regioselective Synthesis of 5-(p-Tolyl)isoxazole Structures
The regioselective synthesis of substituted isoxazoles is a critical aspect of their chemistry, as the position of substituents significantly influences their biological activity and chemical properties. A primary method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.netnih.gov
The regioselectivity of this cycloaddition can be controlled by various factors, including the nature of the substituents on both the nitrile oxide and the dipolarophile, the solvent, and the catalyst. For instance, in the synthesis of bis-isoxazoles, the reaction of a mono-adduct with a nitrile oxide generated in situ can proceed with high stereo- and regioselectivity. nih.gov The use of specific catalysts, such as copper(I), has been shown to direct the regioselectivity towards the formation of 3,5-disubstituted isoxazoles. nih.gov Furthermore, the choice of solvent and acid-binding agent can also play a crucial role in improving the regioselectivity of the reaction, as demonstrated in the microwave-assisted synthesis of bis-isoxazole ethers. nih.gov
Chemical Reactivity and Derivatization Strategies of 5 P Tolyl Isoxazol 3 Amine
Reactions at the Primary Amine Moiety
The primary amine group in 5-(p-Tolyl)isoxazol-3-amine is a key site for various chemical modifications, enabling the synthesis of a diverse array of derivatives.
Acylation Reactions and Amide Formation
The primary amine of this compound readily undergoes acylation reactions with various acylating agents to form stable amide derivatives. This classic transformation is a cornerstone of medicinal chemistry for creating analogues of a lead compound. The reaction typically involves the treatment of the amine with an acyl chloride or an acid anhydride in the presence of a base to neutralize the hydrogen halide byproduct.
Commonly used acylating agents include:
Acyl chlorides: These are highly reactive and provide good yields of the corresponding amides. The reaction is often carried out in an inert solvent like dichloromethane or tetrahydrofuran with a base such as triethylamine or pyridine.
Acid anhydrides: These are also effective acylating agents, often used for the introduction of smaller acyl groups like acetyl.
Carboxylic acids: Direct condensation of a carboxylic acid with the amine can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, thereby modulating the physicochemical properties of the parent molecule.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Reagents and Conditions | Product |
|---|---|---|
| Acetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(5-(p-tolyl)isoxazol-3-yl)acetamide |
| Benzoyl chloride | Pyridine, Tetrahydrofuran, rt | N-(5-(p-tolyl)isoxazol-3-yl)benzamide |
| Acetic anhydride | Sodium acetate, Acetic acid, heat | N-(5-(p-tolyl)isoxazol-3-yl)acetamide |
| Benzoic acid | DCC, DMAP, Dichloromethane, rt | N-(5-(p-tolyl)isoxazol-3-yl)benzamide |
Formation of Carbamate (B1207046) and Urea Derivatives
The primary amine of this compound can be converted to carbamate and urea derivatives, which are important functional groups in many biologically active compounds.
Carbamate Formation: Carbamates are typically synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. organic-chemistry.orgnih.govrutgers.eduorganic-chemistry.orggoogle.com This reaction introduces an alkoxycarbonyl group to the nitrogen atom.
Urea Formation: Urea derivatives can be prepared by several methods:
Reaction with isocyanates: The most direct method involves the reaction of the amine with an isocyanate. This reaction is generally rapid and high-yielding.
Reaction with carbamoyl chlorides: N,N-disubstituted carbamoyl chlorides react with the primary amine to yield trisubstituted ureas.
Phosgene derivatives: Reagents like triphosgene can be used to generate an isocyanate in situ from the amine, which can then react with another amine to form a urea.
The formation of these derivatives significantly alters the hydrogen bonding capacity and lipophilicity of the parent molecule.
Table 2: Synthesis of Carbamate and Urea Derivatives
| Reagent | Reagents and Conditions | Product Type | Product Name |
|---|---|---|---|
| Ethyl chloroformate | Sodium carbonate, Acetone/Water, rt | Carbamate | Ethyl (5-(p-tolyl)isoxazol-3-yl)carbamate |
| Phenyl isocyanate | Tetrahydrofuran, rt | Urea | 1-Phenyl-3-(5-(p-tolyl)isoxazol-3-yl)urea |
| p-Tolyl isocyanate | Dichloromethane, rt | Urea | 1-(p-Tolyl)-3-(5-(p-tolyl)isoxazol-3-yl)urea |
Condensation Reactions Leading to Schiff Bases and Azo Compounds
Schiff Base Formation: The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govresearchgate.netmdpi.com This reaction is typically acid-catalyzed and involves the removal of water. The resulting Schiff bases can be valuable intermediates for further synthetic transformations or can themselves possess interesting biological activities.
Azo Compound Formation: Azo compounds can be synthesized from this compound through a two-step process. unb.canih.govijorarjournal.comresearchgate.netmdpi.com First, the primary amine is diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form the corresponding azo dye. The extended conjugation of these azo compounds results in their characteristic colors.
Table 3: Condensation Reactions
| Reagent | Reagents and Conditions | Product Type |
|---|---|---|
| Benzaldehyde | Acetic acid, Ethanol, reflux | Schiff Base |
| Sodium nitrite, Hydrochloric acid, then Phenol | 0-5 °C, then Sodium hydroxide (B78521) | Azo Compound |
Functionalization and Modification of the Isoxazole (B147169) Ring System
While reactions at the primary amine are more common, the isoxazole ring itself can also be a site for further functionalization.
Electrophilic and Nucleophilic Substitutions on the Isoxazole Nucleus
The isoxazole ring is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the activating amino group at the 3-position can facilitate electrophilic attack at the 4-position. Reactions such as halogenation or nitration may be possible under specific conditions, although the reactivity is often modest.
Conversely, the electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. researchgate.netacs.org For instance, if a halogen or a nitro group were present at the 3- or 5-position, it could potentially be displaced by a variety of nucleophiles. While this compound itself does not have a suitable leaving group, derivatives could be synthesized to undergo such reactions.
Palladium-Catalyzed Cross-Coupling Strategies with Isoxazol-5-ones and Related Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on the C-H bonds of the isoxazole ring of this compound is challenging, related isoxazole scaffolds can be utilized in such reactions. For example, 3-aminoisoxazoles can be prepared from 3-haloisoxazoles via palladium-catalyzed amination reactions. acs.org
Furthermore, isoxazol-5-ones, which can be synthesized from related starting materials, are known to participate in various palladium-catalyzed reactions. These reactions can be used to introduce a wide range of substituents at different positions of the isoxazole ring, providing a versatile route to highly functionalized isoxazole derivatives.
Reactions with Pyruvic Acids for Heterocycle Formation
The reaction of 3-aminoisoxazoles with derivatives of pyruvic acid serves as a pathway to various heterocyclic systems. While specific studies on this compound were not detailed in the reviewed literature, the reactivity of the closely related 3-amino-5-methylisoxazole provides a strong model for its chemical behavior. The interaction between the NH2-nucleophilic center of the aminoisoxazole and pyruvic acid derivatives can lead to the selective synthesis of different heterocycles, notably furanones and pyrrolones.
In these reactions, only the exocyclic amino group of the 3-aminoisoxazole derivative participates in the heterocyclization. For instance, the multicomponent condensation of 3-amino-5-methylisoxazole, an aromatic aldehyde, and pyruvic acid has been found to be largely ineffective. However, a sequential approach involving the pre-synthesis of arylidene derivatives of pyruvic acid followed by condensation with the aminoisoxazole in acetic acid can yield furanone derivatives. Alternatively, reacting the aminoisoxazole with esters of pyruvic acids can lead to the formation of pyrrolone structures. These transformations highlight the utility of pyruvic acids in leveraging the nucleophilicity of the 3-amino group to construct new five-membered heterocyclic rings.
| Reactant 1 | Reactant 2 | Product Type | Notes |
| 3-Amino-5-methylisoxazole | Arylidene derivatives of pyruvic acid | Furanones | Reaction proceeds via condensation in acetic acid. |
| 3-Amino-5-methylisoxazole | Esters of pyruvic acids | Pyrrolones | Forms a five-membered lactam ring. |
| 3-Amino-5-methylisoxazole | Pyruvic acid & Aromatic aldehyde | Low Conversion | Multicomponent reaction is not an effective strategy. |
Construction of Fused Heterocyclic Systems from this compound Precursors
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly isoxazolo[5,4-b]pyridines. nih.govclockss.org This class of compounds is of significant interest in medicinal chemistry. The general strategy involves the annulation of a pyridine ring onto the isoxazole core, utilizing the reactivity of the 3-amino group.
One common method is a multicomponent reaction where the aminoisoxazole is reacted with an aldehyde and an active methylene compound, such as a 1,3-dicarbonyl compound. researchgate.net For example, a one-step, three-component synthesis using 3-methylisoxazol-5-amine (an isomer of the title compound, but illustrating the reactivity of the amino group on the isoxazole ring), various aromatic aldehydes, and cyclic 1,3-dicarbonyls like dimedone or indan-1,3-dione under microwave irradiation yields the corresponding fused isoxazolo[5,4-b]quinoline or isoxazolo[5,4-b]pyridine systems. researchgate.net
Another approach involves the reaction of the aminoisoxazole with compounds that can provide the necessary carbon atoms to complete the pyridine ring. Reactions with β,γ-alkynyl-α-imino esters, catalyzed by silver salts, can lead to a divergent synthesis of differently substituted isoxazolo[5,4-b]pyridines. researchgate.net Similarly, reacting 3-methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile leads to the formation of substituted isoxazolo[5,4-b]pyridines. clockss.org These methods demonstrate that the 3-amino group acts as the key nucleophile that initiates cyclization to build the fused pyridine ring.
| Reaction Partners for Aminoisoxazole | Fused System | Method | Reference |
| Aromatic Aldehyde + 1,3-Dicarbonyl Compound | Isoxazolo[5,4-b]quinoline / pyridine | Three-component microwave-assisted synthesis | researchgate.net |
| β,γ-Alkynyl-α-imino Esters | Isoxazolo[5,4-b]pyridines | Silver-catalyzed condensation/cyclization | researchgate.net |
| Ethyl 2-cyano-3-ethoxyacrylate | Isoxazolo[5,4-b]pyridine | Condensation/cyclization | clockss.org |
| 2-(bis(methylthio)methylene)malononitrile | Isoxazolo[5,4-b]pyridine | Condensation/cyclization | clockss.org |
Advanced Spectroscopic and Structural Characterization of 5 P Tolyl Isoxazol 3 Amine Compounds
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-(p-Tolyl)isoxazol-3-amine, both ¹H and ¹³C NMR studies are essential for confirming its constitution.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton (¹H) NMR spectroscopy of this compound allows for the identification and assignment of all hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the p-tolyl group, the isoxazole (B147169) ring, and the amine functional group.
The aromatic protons of the p-tolyl ring typically appear as a pair of doublets in the downfield region of the spectrum, a characteristic AA'BB' splitting pattern. This pattern arises from the coupling between the ortho- and meta-protons on the para-substituted benzene (B151609) ring. The protons on the carbon adjacent to the isoxazole ring (ortho to the C5-isoxazole bond) are generally found at a slightly different chemical shift than the protons meta to the isoxazole ring.
A key signal in the ¹H NMR spectrum is the singlet corresponding to the proton at the C4 position of the isoxazole ring. Its chemical shift provides insight into the electronic environment of the heterocyclic core. The methyl group (CH₃) of the p-tolyl substituent gives rise to a characteristic singlet in the upfield region of the spectrum. The protons of the primary amine group (-NH₂) typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange phenomena.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (AA'BB') | ~7.65 | Doublet | ~8.0 |
| Aromatic (AA'BB') | ~7.25 | Doublet | ~8.0 |
| Isoxazole H-4 | ~5.90 | Singlet | - |
| Amine (-NH₂) | Variable (e.g., ~4.50) | Broad Singlet | - |
| Methyl (-CH₃) | ~2.38 | Singlet | - |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum typically shows signals for the two quaternary carbons (C3 and C5) and one methine carbon (C4) of the isoxazole ring. The C3 carbon, bonded to the amino group, and the C5 carbon, bonded to the p-tolyl group, are found at characteristic downfield shifts. The aromatic carbons of the p-tolyl ring produce four distinct signals: two for the protonated carbons and two for the quaternary carbons (one bearing the methyl group and one attached to the isoxazole ring). The methyl carbon appears as a sharp signal at the high-field end of the spectrum.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Isoxazole C-3 | ~170.0 |
| Isoxazole C-5 | ~168.0 |
| Aromatic C (quaternary, C-ipso) | ~140.0 |
| Aromatic C (quaternary, C-para) | ~129.8 |
| Aromatic CH | ~126.0 |
| Aromatic CH | ~124.5 |
| Isoxazole C-4 | ~85.0 |
| Methyl (-CH₃) | ~21.3 |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Confirmation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine group, the aromatic ring, and the isoxazole heterocycle.
The most prominent features in the IR spectrum are the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The presence of two bands (symmetric and asymmetric stretching) is a definitive indicator of a primary amine (-NH₂). An N-H bending vibration (scissoring) is also expected around 1600-1650 cm⁻¹.
The aromatic C-H stretching vibrations of the p-tolyl group are observed as a series of bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. The isoxazole ring itself contributes to a complex pattern of skeletal vibrations, often including C=N and N-O stretching bands in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibration of the amino group attached to the isoxazole ring also appears in this region.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretching (methyl) | 2850 - 2960 | Medium-Weak |
| N-H Bending | 1600 - 1650 | Medium |
| Aromatic C=C Stretching | 1450 - 1600 | Medium-Strong |
| C=N / C=C Stretching (isoxazole ring) | 1400 - 1500 | Medium-Strong |
| C-N Stretching | 1250 - 1350 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound.
For this compound, with a nominal molecular weight of 174, HRMS analysis using a technique like electrospray ionization (ESI) would measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretical mass calculated for the molecular formula C₁₀H₁₁N₂O⁺. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 4: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Molecular Formula |
| [M+H]⁺ | 175.0866 | Typically within ± 0.0005 | C₁₀H₁₁N₂O |
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Elucidation
While NMR and IR spectroscopy provide structural information in solution or bulk, Single Crystal X-ray Diffraction offers an unparalleled, precise three-dimensional map of the atomic arrangement in the solid state. This technique allows for the exact determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
A successful X-ray crystallographic analysis of this compound would reveal several key structural features. It would confirm the planarity of the isoxazole ring and the p-tolyl group. A crucial parameter is the dihedral angle between the planes of the isoxazole and the p-tolyl rings, which indicates the degree of twisting between these two moieties.
Furthermore, the analysis elucidates the intermolecular interactions that govern the crystal packing. For this compound, hydrogen bonding involving the amine group's protons as donors and the isoxazole nitrogen or oxygen atoms as acceptors is expected to play a significant role in stabilizing the crystal lattice. These interactions can lead to the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks.
Table 5: Representative Single Crystal X-ray Diffraction Parameters for an Aminoisoxazole Derivative
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Bond Lengths (Å) | C3-N(amine), C5-C(tolyl), N-O |
| Key Bond Angles (°) | Angles within the isoxazole ring |
| Dihedral Angle | Plane(isoxazole) – Plane(tolyl) (°) |
| Hydrogen Bonding Interactions | Donor-H···Acceptor distances and angles |
| Note: This table is illustrative of the types of data obtained; specific values for this compound would be determined from experimental data. |
Computational and Theoretical Investigations of 5 P Tolyl Isoxazol 3 Amine
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties at the atomic level. These methods are used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of 5-(p-Tolyl)isoxazol-3-amine.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. For heterocyclic compounds similar to this compound, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to predict a range of properties. epstem.netresearchgate.net These calculations can determine optimized structural parameters such as bond lengths and angles, as well as electronic properties like total energy, dipole moment, and Mulliken atomic charges. epstem.net
Theoretical infrared (IR) spectra and NMR chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure. epstem.net The data derived from DFT studies are crucial for understanding the molecule's stability, polarity, and the distribution of electron density, which are key determinants of its chemical reactivity.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Total Energy | Varies (Hartree) | Indicates the thermodynamic stability of the molecule. |
| Dipole Moment | ~2-5 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to the electron-donating ability (nucleophilicity). |
| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |
Ab initio molecular orbital methods, such as Hartree-Fock (HF) calculations, provide a foundational approach to solving the electronic structure of molecules without reliance on empirical parameters. nih.govresearchgate.net While often more computationally demanding than DFT for similar accuracy, ab initio methods are valuable for providing a different theoretical perspective. These calculations have been applied to isoxazole (B147169) analogs to compute atomic charge distributions and electronic overlap populations. nih.gov Such studies help to understand how the arrangement of heteroatoms in the isoxazole ring influences electronic delocalization and, consequently, the molecule's chemical character and potential for biological activity. nih.gov Comparing results from both DFT and ab initio methods can provide a more robust and comprehensive understanding of the molecule's electronic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, governing its electrophilic character. youtube.com
Theoretical Studies of Reaction Mechanisms and Pathways
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of isoxazoles, studies have employed DFT methods to investigate the reaction pathways of precursors, such as the cycloaddition of nitrile oxides. nih.govresearchgate.net These theoretical investigations can model the transition states and intermediates involved in the formation of the isoxazole ring. researchgate.netbeilstein-journals.org
By calculating the activation energies for different potential pathways (e.g., concerted vs. stepwise mechanisms), researchers can predict the most favorable reaction route. researchgate.net This understanding is crucial for optimizing reaction conditions to improve yields and control regioselectivity and stereoselectivity, leading to more efficient syntheses of substituted isoxazoles like this compound. nih.govbeilstein-journals.org
Molecular Interaction Analysis via Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. pensoft.net This method is central to drug discovery and medicinal chemistry for predicting the interaction between a potential drug molecule and its biological target.
For this compound, molecular docking simulations can be used to predict how it interacts with the active site of a target protein. The simulation software calculates the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. nih.govnih.gov
Docking studies on similar isoxazole and triazole derivatives have shown strong binding affinities with various biological targets, such as bacterial enzymes or proteins involved in cancer pathways. nih.govmdpi.comresearchgate.net The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov These predictions are invaluable for identifying potential biological targets for this compound and guiding the design of more potent analogs.
| Compound Type | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Isoxazole Derivative | E. coli protein (6kzv) | -9.38 to -12.84 | mdpi.com |
| Isoxazole Derivative | S. aureus protein (5tw8) | -8.16 to -10.45 | mdpi.com |
| Triazole Analogue | Tubulin (5LYJ) | -6.50 to -8.34 | nih.gov |
| Thiazole Analogue | VEGFR-2 (2ITO) | -8.19 | researchgate.net |
| Indole Derivative | MurC Ligase | -11.5 | nih.gov |
Applications of 5 P Tolyl Isoxazol 3 Amine and Its Complexes in Catalysis and Advanced Materials
Design and Synthesis of 5-(p-Tolyl)isoxazol-3-amine Ligands for Transition Metal Catalysis
The design of effective ligands is a cornerstone of homogeneous catalysis, influencing the activity, selectivity, and stability of the metal catalyst. This compound serves as an N-ligand, which coordinates to a transition metal center, typically palladium, to stabilize the catalyst and facilitate key steps in the catalytic cycle. The isoxazole (B147169) ring system, combined with the amine functional group, provides specific electronic and steric properties that are crucial for catalytic performance.
The synthesis of the this compound ligand has been reported through a multi-step process. One pathway begins with the transformation of 5-(p-tolyl)isoxazole-3-carbaldehyde oxime thieme-connect.com. A notable synthesis route involves several intermediates, starting from 5-(p-tolyl)isoxazole-3-carbonitrile, which is hydrolyzed to 5-(p-tolyl)isoxazole-3-carboxylic acid. This acid is then converted to an acyl azide (B81097) via the corresponding carbonyl chloride. The target amine is ultimately obtained from the azide through a carbamate (B1207046) derivative, such as phenyl [5-(p-tolyl)isoxazol-3-yl]carbamate, which upon treatment with potassium hydroxide (B78521) yields this compound in high purity and yield thieme-connect.com.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, with the Suzuki-Miyaura reaction being one of the most widely used methods for synthesizing biaryl compounds thieme-connect.comniscpr.res.in. This compound has been successfully employed as a ligand in these reactions.
A stable, square-planar palladium(II) complex, trans-dichlorobis[5-(p-tolyl)isoxazol-kN-3-amine]palladium(II), has been synthesized and characterized. This complex is formed by reacting the this compound ligand with a palladium(II) precursor thieme-connect.com. The resulting complex has demonstrated high efficacy as a catalyst in the Suzuki-Miyaura reaction, effectively coupling various aryl halides with arylboronic acids. The reactions proceed efficiently in neat water under an air atmosphere, highlighting the catalyst's stability and practical utility thieme-connect.comresearchgate.net. The use of such primary amine-based ligands is crucial for the catalyst's activity and selectivity niscpr.res.in.
Table 1: Suzuki-Miyaura Coupling of 4-bromoanisole (B123540) and Phenylboronic Acid
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.1 | 100 | 5 | 98 |
| 2 | 0.01 | 100 | 5 | 98 |
| 3 | 0.001 | 100 | 10 | 97 |
A key goal in catalyst development is to maximize efficiency, which is often measured by the Turnover Number (TON) and Turnover Frequency (TOF). TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, while TOF is the turnover rate per unit of time. High TON and TOF values are indicative of a highly efficient and robust catalyst.
The palladium(II) complex of this compound has been identified as a high-turnover-number catalyst thieme-connect.com. Research has shown that the catalyst maintains excellent yields even at extremely low palladium loadings. For instance, in the coupling of 5-iodosalicylic acid with 2,4-difluorophenylboronic acid, a 98% yield was achieved in under 5 minutes at 100°C with a catalyst loading of just 0.0001 mol% (1 ppm level) thieme-connect.com. This remarkable efficiency corresponds to a very high turnover number, signifying that a single catalyst molecule can facilitate a vast number of reactions. This level of performance is critical for industrial applications where minimizing the use of expensive and precious metals like palladium is a primary concern thieme-connect.com.
Table 2: Catalyst Performance at Low Loadings
| Substrates | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Product | Isolated Yield (%) |
|---|---|---|---|---|---|
| 5-Iodosalicylic acid + 2,4-Difluorophenylboronic acid | 0.01 | Room Temp | 10 | Diflunisal | 97 |
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction product can be challenging. A prominent strategy to overcome this limitation is the immobilization of the catalyst onto a solid support. This approach combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (ease of separation and recyclability). For palladium complexes involving isoxazole and isothiazole (B42339) ligands, immobilization on various supports has been explored as a viable path toward creating reusable catalyst systems researchgate.net. By anchoring the this compound-palladium complex to a solid matrix, such as a polymer or silica, the catalyst can be easily filtered out at the end of the reaction and potentially reused for multiple cycles, enhancing the economic and environmental sustainability of the process.
Role of the 5-(p-Tolyl)isoxazole Scaffold in Liquid Crystalline Compounds
The rigid and planar structure of the isoxazole ring makes it an attractive scaffold for the design of advanced materials, including liquid crystals lifechemicals.com. The specific arrangement of atoms and the electronic properties of the 5-(p-tolyl)isoxazole core can contribute to the formation of mesophases, which are characteristic of liquid crystalline behavior. The tolyl group provides an additional aromatic component that can enhance the anisotropic properties required for liquid crystal formation. While specific studies on this compound in liquid crystals are not detailed, the broader class of isoxazole derivatives is recognized for its potential in this technological application lifechemicals.com.
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
Isoxazole derivatives are highly valued as versatile synthetic building blocks in organic chemistry lifechemicals.com. The isoxazole ring is considered a stable heterocycle, yet it contains "dormant" functionalities that can be revealed under specific reaction conditions. For example, the isoxazole nucleus can serve as a synthetic equivalent for 1,3-dicarbonyl compounds or γ-amino alcohols lifechemicals.com. This compound itself can be used as a precursor to introduce the isoxazole moiety into larger, more complex molecules. Its bifunctional nature, containing both a reactive amine group and a stable heterocyclic core, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of novel compounds, including peptides and other biologically active molecules lifechemicals.comnih.gov.
Agrochemical Research Applications of 5-(p-Tolyl)isoxazole Derivatives
The isoxazole ring is a common feature in many biologically active compounds, including those developed for the agricultural sector. Research has demonstrated that isoxazole derivatives possess potent fungicidal activity, making them useful for protecting plants from diseases caused by fungal pests google.com. These compounds can be formulated into agricultural compositions to control microbial pests on crops. The specific substitution pattern on the isoxazole ring, such as the presence of a p-tolyl group, can modulate the biological activity and physical properties of the molecule, leading to the development of effective active ingredients for agrochemical applications google.com.
Structure Activity Relationship Sar Studies on the 5 P Tolyl Isoxazol 3 Amine Scaffold
Investigation of Substituent Effects on Chemical Reactivity and Stability
The chemical nature of the 5-(p-Tolyl)isoxazol-3-amine scaffold is intrinsically linked to the electronic properties of its constituent parts. The reactivity of the isoxazole (B147169) ring and the exocyclic amino group can be significantly altered by the introduction of various substituents.
The amino group on the isoxazole ring exhibits distinct reactivity. For instance, studies on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group can be unreactive in forming Fmoc-protected derivatives under typical reaction conditions. nih.gov It has been suggested that the amino group in such isoxazole rings can act as an imine group. nih.gov This dual nature influences its role as a hydrogen bond donor and its reactivity in further synthetic modifications.
Substituents on the p-tolyl ring play a crucial role in modulating the electron density across the entire molecule. Quantitative structure-activity relationship (QSAR) studies on related isoxazole-based compounds have indicated that electron-donating groups on the benzene (B151609) ring attached to the isoxazole are often necessary for biological activity. nih.gov This suggests that increasing the electron density of the aromatic system enhances the desired molecular interactions. Conversely, the introduction of electron-withdrawing groups would decrease the electron density, altering the acidity of the N-H protons and the nucleophilicity of the ring nitrogen, thereby affecting the molecule's stability and reactivity profile.
The stability of the isoxazole ring itself can also be influenced by its substituents. The inherent aromaticity of the isoxazole ring contributes to its general stability. However, the specific electronic contributions of attached groups can either enhance or detract from this stability, particularly under metabolic conditions or exposure to harsh chemical environments.
Modulation of Molecular Interactions through Structural Modifications
Molecular docking and QSAR studies on a series of isoxazole derivatives designed as VEGFR2 inhibitors have provided significant insights. These studies revealed that electron-donating groups on the benzene ring are crucial for activity. nih.gov The derivatives demonstrated a strong affinity for key amino acids within the VEGFR2 binding site, including Cys:919, Asp:1046, and Glu:885. nih.gov This highlights how modifying the electronic properties of the tolyl group can directly modulate the strength of hydrogen bonds and other non-covalent interactions with the target protein.
Further SAR studies on isoxazole derivatives as allosteric ligands for the RORγt ligand-binding domain (LBD) have underscored the importance of specific linkers and substituents. The nature of a linker at the C-4 position and the type of heterocycle at the C-5 position are critical. For instance, a thioether linkage resulted in significantly lower potency compared to an ether linkage, likely due to slight changes in bond angles and lengths affecting the compound's fit in the binding pocket. dundee.ac.uk The data also showed the necessity of a hydrogen-bond donor at the C-5 substituent, while bulkier groups were not well-tolerated. dundee.ac.uk
These findings illustrate that modifications at each position of the isoxazole scaffold can have profound effects on molecular interactions, dictating the compound's orientation and binding energy within a target's active site.
| Target | Key Interacting Residues | Favorable Structural Feature | Reference |
| VEGFR2 | Cys:919, Asp:1046, Glu:885 | Electron-donating group on the benzene ring | nih.gov |
| RORγt LBD | Not specified | Ether linker at C-4, H-bond donor at C-5 | dundee.ac.uk |
Rational Design Principles for Isoxazole-Based Scaffolds
The development of novel compounds based on the isoxazole scaffold is increasingly guided by rational design principles, which leverage computational chemistry and a deep understanding of SAR to create molecules with desired properties.
A primary tool in this process is Quantitative Structure-Activity Relationship (QSAR) modeling. By analyzing a dataset of related isoxazole compounds and their biological activities, 2D and 3D-QSAR models can be generated. For a series of VEGFR2 inhibitors, a 3D-QSAR model was developed with strong predictive capability, evidenced by an R² of 0.9121 and a Q² of 0.8377. nih.gov Such models help identify the key structural features—steric, electronic, and hydrophobic—that are essential for activity, thereby guiding the design of new, more potent derivatives. nih.gov
Another key principle is the strategy of "active subunit combination." nih.gov This involves identifying known pharmacophores or active fragments and incorporating them into the isoxazole scaffold. This approach was used in the design of novel substituted oxazole-isoxazole carboxamides. nih.gov
Molecular docking simulations are also integral to the rational design process. These simulations predict how a designed molecule might bind to a biological target, providing insights into its potential binding mode and affinity. nih.govnih.gov For example, docking studies suggested that certain isoxazole-based safeners could compete with herbicides in the active site of acetolactate synthase, explaining their protective effects. nih.gov By combining these computational approaches with synthetic chemistry, researchers can prioritize the synthesis of compounds that are most likely to succeed, saving time and resources.
Conformation and Stereochemical Aspects in Derivatives
The three-dimensional structure, including conformation and stereochemistry, of this compound derivatives is a critical determinant of their biological activity. The spatial arrangement of atoms dictates how the molecule fits into a binding site and interacts with its target.
The conformation of flexible linkers or side chains is also vital. In studies of isoxazole-based RORγt ligands, the conformation of an ether linker was identified as a contributor to potency. dundee.ac.uk The introduction of a methylated amine linker, which has more restricted rotation, led to a drop in potency, likely due to a higher entropic penalty upon binding. dundee.ac.uk
Stereochemistry becomes particularly important when chiral centers are introduced into the derivatives. For example, the optimization of a series of isoxazole-3-carboxamide (B1603040) TRPV1 antagonists involved the incorporation of a specific stereoisomer, (1S, 3R)-3-aminocyclohexanol, to achieve the desired balance of potency and solubility. nih.gov This demonstrates that controlling the precise stereochemical configuration is often essential for achieving the desired pharmacological profile.
| Compound Feature | Observation | Significance | Reference |
| Isoxazole Ring | Planar | Provides a rigid core for orienting substituents. | scispace.comresearchgate.net |
| Ring-Ring Dihedral Angle | 10.79(1)° to 38.04(1)° | Defines the overall molecular shape and fit into binding sites. | scispace.com |
| Linker Conformation | Ether vs. Thioether vs. Amine | Affects binding affinity through changes in bond angles and rotational freedom. | dundee.ac.uk |
| Stereochemistry | (1S, 3R)-3-aminocyclohexanol | Specific stereoisomers can be critical for achieving optimal activity and properties. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 5-(p-Tolyl)isoxazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using hydroxylamine derivatives. For example, 5-aminoisoxazoles are typically prepared by reacting nitrile-containing precursors (e.g., dicyanopyrroles) with hydroxylamine in methanol under reflux conditions . Adjusting pH (e.g., using aqueous NaOH) can favor structural isomerization, as seen in the synthesis of 3-aminoisoxazoles from carbamoylcyanopyrroles . Reaction time (3–5 hours) and solvent choice (acetic acid, ethanol) are critical for optimizing yields. For styryl derivatives, thionyl chloride-mediated amidation with aryl amines in benzene has been employed, followed by recrystallization for purification .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign signals for NH₂ (δ ~5.0–6.0 ppm, D₂O-exchangeable) and aromatic protons (δ ~6.5–8.0 ppm) to confirm regiochemistry .
- IR Spectroscopy : Identify NH stretches (~3278–3448 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (C₁₀H₁₀N₂O₂; MW 190.20 g/mol) .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use respiratory protection (N95 masks) and gloves to avoid inhalation or dermal contact, as acute toxicity data are limited .
- Store in amber glass bottles at 2–8°C to prevent degradation .
- Dispose of waste via licensed facilities, as ecological toxicity and biodegradability data are unavailable .
Advanced Research Questions
Q. How do electronic effects in the p-tolyl group influence the reactivity of this compound in heterocyclic condensation reactions?
- Methodological Answer : The electron-donating methyl group on the p-tolyl ring enhances electrophilic substitution at the isoxazole C-5 position. For example, self-condensation reactions under acidic conditions (e.g., acetyl chloride) yield 1,3-diisoxazolyl-1,3-dieneamines, as observed in analogous systems . Kinetic studies using DFT calculations can quantify substituent effects on reaction rates and regioselectivity.
Q. What strategies optimize the yield of this compound in scalable syntheses?
- Methodological Answer :
- Catalysis : Use Cu(I) or Pd(0) catalysts to accelerate cyclization steps, reducing side-product formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as shown in trifluoromethyl-isoxazole syntheses .
- Workup Procedures : Acid-base extraction (e.g., dilute HCl washes) effectively isolates the amine product from unreacted precursors .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (expected >150°C based on analog data) .
- pH Stability Tests : Monitor hydrolysis in buffered solutions (pH 1–13) via HPLC. Isoxazole rings are generally stable in neutral conditions but degrade under strong acids/bases .
Q. Can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP and HOMO-LUMO gaps to correlate substituents (e.g., CF₃, OCH₃) with antibacterial/antitumor activity, as demonstrated for benzoisoxazole analogs .
- Docking Studies : Target enzymes (e.g., COX-2, EGFR) using crystal structures from the PDB to identify binding modes .
Q. What evidence exists for the biological activity of this compound analogs?
- Methodological Answer : While direct data are limited, structurally related compounds (e.g., 5-fluorobenzo[d]isoxazol-3-amine) show antitumor activity in cell-based assays (IC₅₀ ~10–50 µM) . Pyrazole-isoxazole hybrids inhibit inflammatory mediators (e.g., TNF-α) in murine models, suggesting potential for immunomodulatory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
